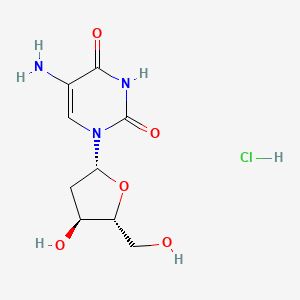

5-Amino-2'-deoxyuridine hcl

Description

Contextualizing 5-Amino-2'-deoxyuridine (B1199347) as a Nucleoside Analog

5-Amino-2'-deoxyuridine is a chemically modified nucleoside, categorized as an analog of the naturally occurring 2'-deoxyuridine (B118206). evitachem.com Its structure consists of a deoxyribose sugar linked to a uracil (B121893) base, which is distinguished by the presence of an amino group at the 5-position of the pyrimidine (B1678525) ring. evitachem.com This modification, while seemingly minor, significantly alters the molecule's chemical properties and its interactions within biological systems. evitachem.com The hydrochloride (HCl) salt form of this compound is often used in research settings.

Historical Perspective on 5-Substituted Deoxyuridines in Research

The exploration of 5-substituted 2'-deoxyuridines has a rich history in the development of antiviral and anticancer agents. nih.gov The introduction of various substituents at the 5-position of the deoxyuridine molecule has been a key strategy for creating potent therapeutic compounds. nih.govnih.gov This line of research essentially marked the beginning of antiviral therapy. nih.gov

Early examples that highlight the significance of this class of compounds include idoxuridine (B1674378) (5-iodo-2'-deoxyuridine) and trifluridine (B1683248) (5-trifluoromethyl-2'-deoxyuridine), which were among the first antiviral agents to be licensed for therapeutic use. nih.gov Over the years, a vast array of 5-substituted deoxyuridines have been synthesized and evaluated for their biological activity. nih.gov These include compounds with nitro, formyl, ethyl, vinyl, and ethynyl (B1212043) groups at the 5-position. nih.gov The antiviral activity of 5-methylamino-2'-deoxyuridine was described as early as 1965. nih.gov The primary mechanism of action for many of these analogs involves their incorporation into viral or cellular DNA, leading to the inhibition of replication. plos.org

Fundamental Academic Significance of Nucleoside Analogs in Molecular Biology

Furthermore, nucleoside analogs are crucial for the synthesis of modified oligonucleotides, which have a wide range of applications in research and diagnostics. evitachem.comnih.gov These modified DNA or RNA strands can be designed to have enhanced stability, specific binding properties, or fluorescent labels for detection. nih.govthermofisher.com The study of how these analogs affect the structure and function of nucleic acids contributes to our understanding of genetic information storage and transfer. nih.gov Their use in techniques like template-directed interference (TDI) footprinting allows for the high-resolution mapping of protein-DNA contact points. acs.org

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C9H14ClN3O5 |

|---|---|

Poids moléculaire |

279.68 g/mol |

Nom IUPAC |

5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C9H13N3O5.ClH/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3,10H2,(H,11,15,16);1H/t5-,6+,7+;/m0./s1 |

Clé InChI |

RGACLPLUQKOHFJ-VWZUFWLJSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O.Cl |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O.Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 5 Amino 2 Deoxyuridine and Its Derivatives

Established Chemical Synthesis Routes for 5-Amino-2'-deoxyuridine (B1199347)

The synthesis of 5-Amino-2'-deoxyuridine is typically achieved through multi-step chemical modifications starting from more common nucleoside precursors. These methods are designed to selectively introduce an amino group at the C-5 position of the pyrimidine (B1678525) ring.

Derivatization from 2'-Deoxyuridine (B118206) Precursors

The most common strategies for synthesizing 5-Amino-2'-deoxyuridine begin with 2'-deoxyuridine or its derivatives. evitachem.com A frequent and effective precursor is 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is itself synthesized from 2'-deoxyuridine. acs.orgnih.gov Another approach utilizes 2'-deoxyuridine-5'-monophosphate (dUMP) as the starting material. nih.gov The use of these precursors is advantageous as the foundational sugar and base structure is already in place, allowing for targeted modifications at the 5-position of the uracil (B121893) base.

One synthetic pathway involves the protection of the hydroxyl groups on the sugar moiety to prevent unwanted side reactions during the modification of the base. evitachem.com For instance, protecting groups like trifluoroacetyl or dimethylformamidine can be used. evitachem.com After the successful introduction of the amino group, these protecting groups are removed to yield the final product. evitachem.com

Strategies for Introducing the 5-Amino Moiety

Several chemical strategies have been developed to introduce the amino group at the 5-position of the pyrimidine ring.

One direct method involves the treatment of 5-bromo-2'-deoxyuridine with liquid ammonia, which displaces the bromine atom to form 5-amino-2'-deoxyuridine. acs.org

A more elaborate and widely used route involves the nitration of a deoxyuridine precursor followed by a reduction step. nih.gov Specifically, 2'-deoxyuridine-5'-monophosphate (dUMP) can be nitrated at the 5-position using nitrosonium tetrafluoroborate (B81430) in anhydrous dimethylformamide. nih.gov This reaction is rapid and highly efficient, producing 5-nitro-2'-deoxyuridine-5'-monophosphate in high yield. nih.gov The resulting 5-nitro intermediate is then reduced to 5-amino-2'-deoxyuridine-5'-monophosphate using agents like zinc in the presence of a dilute acid. nih.gov

Another key strategy is the conversion of a precursor into a 5-azido derivative, which is then reduced to the 5-amino compound. For example, 5-azidomethyl-2'-deoxyuridine (B518367) can be synthesized from the corresponding 5-chloromethyl derivative. nih.gov The reduction of the azide (B81097) to an amine is often accomplished using the Staudinger reaction. evitachem.com

The following table summarizes these primary synthetic strategies.

| Starting Material | Key Intermediate | Key Reaction(s) | Final Product |

| 5-Bromo-2'-deoxyuridine | N/A | Ammonolysis | 5-Amino-2'-deoxyuridine acs.org |

| 2'-Deoxyuridine-5'-monophosphate (dUMP) | 5-Nitro-dUMP | Nitration, then Reduction | 5-Amino-2'-deoxyuridine-5'-monophosphate nih.gov |

| 5-Chloromethyl-2'-deoxyuridine | 5-Azidomethyl-2'-deoxyuridine | Azide substitution, then Staudinger Reduction | 5-Aminomethyl-2'-deoxyuridine |

Synthesis of 5'-Amino-2',5'-dideoxy Nucleoside and Nucleotide Analogs

Distinct from modifications at the base, the synthesis of 5'-amino-2',5'-dideoxy nucleosides involves altering the sugar moiety at the 5'-position. These analogs have proven useful in various biological and genomic applications due to the increased reactivity of the 5'-amino group compared to the natural 5'-hydroxyl group. nih.gov

Approaches for Adenosine, Cytidine (B196190), Guanosine, Inosine, and Uridine (B1682114) Analogs

A general synthetic procedure has been described for producing the 5'-amino-2',5'-dideoxy analogs of a range of naturally occurring nucleosides. nih.gov This methodology is applicable to adenosine, cytidine, guanosine, inosine, and uridine, demonstrating its broad utility in creating a library of modified nucleosides. nih.gov The process starts from the respective parent nucleosides and proceeds through a common intermediate. nih.gov

Reduction of 5'-Azido-2',5'-dideoxy Intermediates (e.g., Staudinger Reaction)

The cornerstone of this synthetic pathway is the creation and subsequent reduction of a 5'-azido-2',5'-dideoxy intermediate. nih.gov The 5'-hydroxyl group of the starting nucleoside is first converted into a good leaving group, which is then displaced by an azide ion to form the 5'-azido-2',5'-dideoxy nucleoside.

The crucial step is the reduction of this azido (B1232118) intermediate to the desired 5'-amino group. nih.gov The Staudinger reaction is employed for this transformation, which typically involves treating the azide with a phosphine (B1218219), such as triphenylphosphine, to form a phosphazide (B1677712) intermediate that hydrolyzes to yield the primary amine and the corresponding phosphine oxide. This reaction is known for its high efficiency and mild conditions, which are compatible with the sensitive nucleoside structure. nih.gov

Conversion to Corresponding 5'-N-Triphosphates

Following the successful synthesis of the 5'-amino-2',5'-dideoxy nucleosides, they can be converted into their biologically active 5'-N-triphosphate forms. nih.gov A high-yield method for this phosphorylation involves reacting the 5'-amino nucleoside with trisodium (B8492382) trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris). nih.gov This procedure has been successfully applied to convert 5'-amino-2',5'-dideoxyadenosine, -cytidine, -guanosine, -inosine, -uridine, and 5'-amino-5'-deoxythymidine (B1215968) into their corresponding 5'-N-triphosphates. nih.gov These nucleotide analogs can then be used in enzymatic reactions, such as being incorporated into DNA by DNA polymerases. nih.gov

The general workflow for these analogs is presented below.

| Step | Description | Key Reagents | Product Type |

| 1 | Synthesis of 5'-azido intermediate | Azide source (e.g., Sodium Azide) | 5'-Azido-2',5'-dideoxy nucleoside nih.gov |

| 2 | Reduction of azide | Staudinger Reaction (e.g., Triphenylphosphine) | 5'-Amino-2',5'-dideoxy nucleoside nih.gov |

| 3 | Phosphorylation | Trisodium trimetaphosphate, Tris | 5'-Amino-2',5'-dideoxy nucleoside 5'-N-triphosphate nih.gov |

Synthesis of 5-Halo-5'-Amino-2',5'-dideoxyuridine and Related Pyrimidine Analogs

A notable synthetic procedure has been established for the large-scale production of 5-halo-5'-amino-2',5'-dideoxyuridine analogues. This method utilizes readily available 5-halo-2'-deoxyuridines and 5-halo-2'-deoxycytidines as starting materials. nih.gov The process is straightforward and yields compounds such as 5-chloro-, 5-bromo-, and 5-iodo-5'-amino-2',5'-dideoxyuridine, as well as the newer analogues 5-fluoro-5'-amino-2',5'-dideoxyuridine and 5-iodo-5'-amino-2',5'-dideoxycytidine, in good yields. nih.gov

One synthetic approach involves the initial synthesis of 5'-O-p-tolylsulfonyl derivatives of 5-chloro-, 5-bromo-, and 5-iodo-2'-deoxyuridine. These intermediates are then converted to their corresponding 5-halo-5'-azido-2',5'-dideoxyuridines. nih.gov Subsequent reduction of the 5'-azido group is a key step. For instance, the reduction of 5-chloro-5'-azido-2',5'-dideoxyuridine successfully yields 5-chloro-5'-amino-2',5'-dideoxyuridine. nih.gov However, attempts to reduce the 5-bromo and 5-iodo azido precursors under similar conditions lead to the formation of 5'-amino-2',5'-dideoxyuridine, indicating a loss of the halogen at the 5-position. nih.gov An alternative method to synthesize 5-bromo- and 5-iodo-5'-amino-2',5'-dideoxyuridine involves the halogenation of the 5-mercuriacetate derivative of 5'-amino-2',5'-dideoxyuridine. nih.gov

Another class of related compounds, 5-halogeno-6-amino-2'-deoxyuridines, has been synthesized from 2'-deoxyuridine to act as potential inhibitors of thymidine (B127349) phosphorylase (ThdPase). elsevierpure.com Among these, 5-bromo-6-amino-2'-deoxyuridine and 5-iodo-6-amino-2'-deoxyuridine have shown inhibitory activity against ThdPase. elsevierpure.com

| Compound Name | Starting Material | Key Synthetic Step | Reference |

| 5-Chloro-5'-amino-2',5'-dideoxyuridine | 5-Chloro-2'-deoxyuridine | Reduction of 5'-azido intermediate | nih.gov |

| 5-Bromo-5'-amino-2',5'-dideoxyuridine | 5'-Amino-2',5'-dideoxyuridine | Halogenation of 5-mercuriacetate derivative | nih.gov |

| 5-Iodo-5'-amino-2',5'-dideoxyuridine | 5'-Amino-2',5'-dideoxyuridine | Halogenation of 5-mercuriacetate derivative | nih.gov |

| 5-Fluoro-5'-amino-2',5'-dideoxyuridine | 5-Fluoro-2'-deoxyuridine | Not specified | nih.gov |

| 5-Bromo-6-amino-2'-deoxyuridine | 2'-Deoxyuridine | Not specified | elsevierpure.com |

| 5-Iodo-6-amino-2'-deoxyuridine | 2'-Deoxyuridine | Not specified | elsevierpure.com |

Synthesis of 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-Ethynyl-2'-deoxycytidine (EdC)

5-Ethynyl-2'-deoxyuridine (EdU) and 5-Ethynyl-2'-deoxycytidine (EdC) are thymidine analogues widely used for labeling newly synthesized DNA. carlroth.comjenabioscience.comresearchgate.net Their synthesis is crucial for applications in cell proliferation assays and monitoring DNA synthesis. carlroth.comjenabioscience.com The ethynyl (B1212043) group provides a bioorthogonal handle for "click" chemistry reactions, allowing for the attachment of fluorescent probes or biotin (B1667282). researchgate.nettocris.comselleckchem.com

The synthesis of EdU often starts from 5-iodo-2'-deoxyuridine via a Sonogashira cross-coupling reaction with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. psu.edu A similar palladium-catalyzed coupling reaction, using bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide, is employed for the synthesis of the carbocyclic analogue of EdU. nih.gov

EdC can also be synthesized through similar palladium-catalyzed cross-coupling reactions. jenabioscience.comcaymanchem.com It serves as an alternative to EdU for detecting DNA synthesis, with some studies suggesting it exhibits lower cytotoxicity, which is particularly advantageous for long-term cell labeling experiments. researchgate.netnih.gov However, it has been noted that EdC can be deaminated in cells to form EdU, and its incorporation efficiency can vary depending on the cell type and viral infection status. nih.gov

| Compound | Key Features | Application | Reference |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Thymidine analogue with a terminal alkyne group. | DNA synthesis labeling via click chemistry. | carlroth.comtocris.compsu.edu |

| 5-Ethynyl-2'-deoxycytidine (EdC) | Deoxycytidine analogue with a terminal alkyne group. | DNA synthesis labeling, potentially less cytotoxic than EdU for long-term studies. | researchgate.netjenabioscience.comnih.gov |

Synthesis of 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine and other Modified Deoxyuridines

A postsynthetic modification method has been developed for creating oligodeoxynucleotides (ODNs) containing 5-(N-aminoalkyl)carbamoyl-2'-deoxyuridines. nih.govacs.org This strategy involves first incorporating a convertible nucleoside, such as 5-methoxycarbonyl-2'-deoxyuridine, into an ODN sequence using standard phosphoramidite (B1245037) chemistry. nih.govacs.org The fully protected, support-bound ODN is then treated with a diaminoalkane, like 1,6-hexanediamine, to generate the desired 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine modification. nih.govacs.org

An alternative approach involves the synthesis of a protected 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine phosphoramidite building block. oup.com This synthesis starts with 5'-O-Dimethoxytrityl-5-trifluoroethoxycarbonyl-2′-deoxyuridine, which is reacted with 1,6-diaminohexane. The terminal amino group is then protected with a trifluoroacetyl group before the molecule is converted into the final phosphoramidite for direct use in automated DNA synthesis. oup.com These modifications have been shown to increase the thermal stability of DNA duplexes and enhance their resistance to nuclease digestion. nih.govacs.orgnih.gov

Similarly, fluorescent derivatives of related nucleosides, such as 6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphate, have been synthesized for use in DNA detection. rsc.org The synthesis involves creating the 6-N-carbamoyl derivative, converting it to the triphosphate, and then labeling the terminal amino group with a fluorescent dye. rsc.org

Synthetic Applications of 5-Formyluridine (B1218883) as a Nucleoside Precursor

5-Formyluridine and its deoxy counterpart, 5-formyl-2'-deoxyuridine (B1195723) (5-fodUrd), are key intermediates for the synthesis of various modified nucleosides. researchgate.net The formyl group is a versatile handle for further chemical transformations. Numerous methods have been developed for the synthesis of 5-formyluridine and 5-fodUrd. researchgate.net For example, 5-fodUrd can be synthesized through the oxidation of 5-methyl-2'-deoxyuridine (thymidine) using various oxidizing agents like K2S2O8 or CrO3·pyr·HCl. researchgate.net

The formyl group at the C5 position is reactive and can be challenging to work with during oligonucleotide synthesis due to its sensitivity to acidic and alkaline conditions. rsc.org Therefore, syntheses often employ protecting groups for the formyl moiety. For instance, an acetal-masked 5-formylcytidine (B110004) phosphoramidite has been used for incorporation into RNA, which requires a specific deprotection step to unmask the formyl group. rsc.org A post-synthetic approach is also viable, where a precursor like 5-diol-containing cytidine is incorporated into an RNA strand and then oxidized with sodium periodate (B1199274) to generate the 5-formyl group. rsc.org These formyl-containing nucleosides are significant as they have been identified as products of thymine (B56734) oxidation and can influence the biological properties of DNA and RNA. nih.gov

Synthesis of 2'-Amino-2'-deoxyuridine (B559686) Derivatives with Reactive Linkers

Convenient and preparative synthetic routes for 2'-amino-2'-deoxyuridine have been established, providing a crucial starting material for further modifications. researchgate.netnih.gov This amino group at the 2' position serves as an attachment point for various linkers that can carry reactive terminal functionalities. researchgate.net

For example, starting from 2'-amino-2'-deoxyuridine, phosphoramidite monomers have been synthesized that bear a linker with methoxyoxalamide groups at the 2' position. nih.gov Another strategy involves the selective acylation of 5'-dimethoxytrityl-protected 2'-amino-2'-deoxyuridine with a succinic acid linker at the 2' position, creating a building block for oligonucleotide synthesis. researchgate.net Furthermore, several aminoacyl and peptidyl derivatives of 2'-amino-2'-deoxyuridine have been synthesized by condensing the nucleoside with N-Cbz blocked p-nitrophenyl esters of amino acids, followed by deprotection. nih.gov These derivatives are valuable for creating oligonucleotide conjugates with enhanced properties.

Suzuki-Miyaura Reaction for 5-Aryl/Heteroaryl-2'-deoxyuridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of 5-aryl/heteroaryl-2'-deoxyuridine derivatives. mdpi.comnih.gov This reaction typically involves the coupling of unprotected 5-iodo-2'-deoxyuridine with various aryl or heteroaryl boronic acids. mdpi.comnih.gov

An efficient protocol has been developed that proceeds in a completely aqueous medium, using a simple catalyst system of palladium acetate (B1210297) and triphenylphosphine. mdpi.comresearchgate.net This method avoids the need for exotic ligands and provides moderate to good yields of the desired C5-substituted nucleosides. mdpi.comnih.gov The reaction conditions have been optimized, for instance, by using unprotected 5-iodo-2'-deoxyuridine and 4-methoxyphenylboronic acid in water at 80 °C. mdpi.com The scope of the reaction has been demonstrated with a variety of aryl and heteroaryl boronic acids, including thiophene- and furan-boronic acids. mdpi.comresearchgate.net The reaction can also be performed on solid-supported 5-iodo-2'-deoxyuridine derivatives. researchgate.net

Role and Applications in Molecular Biology Research

Building Block for Modified Oligonucleotides

A primary application of 5-Amino-2'-deoxyuridine (B1199347) in molecular biology is its use as a building block for the synthesis of chemically modified oligonucleotides. evitachem.comnih.gov These synthetic DNA or RNA strands containing this analog have various research applications, including:

Nucleic Acid Labeling: The amino group provides a reactive handle for attaching fluorescent dyes, biotin (B1667282), or other reporter molecules. nih.govthermofisher.com This allows for the creation of labeled probes for use in techniques such as fluorescence in situ hybridization (FISH) and DNA microarrays. thermofisher.com

Stabilization of Nucleic Acid Structures: The incorporation of C5-amino-modified 2'-deoxyuridine (B118206) analogs can influence the stability of nucleic acid structures like DNA triplexes. nih.govnih.gov

Functionalization of Aptamers and Catalysts: The amino group can be used to attach other functional moieties to nucleic acid aptamers and DNA or RNA enzymes (DNAzymes and ribozymes), thereby expanding their catalytic or binding capabilities. nih.govnih.gov

Probe for DNA-Protein Interactions

5-Amino-2'-deoxyuridine serves as a valuable tool for investigating the intricate interactions between DNA and proteins. acs.orgnih.gov One notable application is in a technique called template-directed interference (TDI) footprinting. acs.org In this method, the triphosphate form of 5-amino-2'-deoxyuridine (5-amino-dUTP) is incorporated into DNA by a DNA polymerase. acs.orgnih.gov

The presence of the 5-amino group can interfere with the binding of a sequence-specific DNA-binding protein. acs.org By analyzing where the analog disrupts protein binding, researchers can identify the specific DNA bases that are crucial for the protein-DNA interaction at a single-nucleotide resolution. acs.org This analog is reported to be more readily incorporated into DNA during enzymatic polymerization compared to other similar analogs like 5-hydroxy-dU, making it a more efficient probe for these studies. acs.orgnih.gov

Enzymatic Recognition, Processing, and Substrate Specificity

Deoxyribonucleotide Triphosphate Utilization by DNA Polymerases

The triphosphate form of 5-Amino-2'-deoxyuridine (B1199347) (5-amino-dUTP) serves as a substrate for several DNA polymerases, allowing for its incorporation into a growing DNA strand. The efficiency and fidelity of this incorporation can vary depending on the specific polymerase used.

Research has shown that 5-amino-dUTP is a substrate for Taq DNA polymerase. nih.govnih.gov In comparative studies, it was observed that 5-amino-dU is incorporated more readily into DNA during enzymatic polymerization than its counterpart, 5-hydroxy-dU. nih.govnih.gov This suggests that the 5-amino modification is well-tolerated by the active site of Taq polymerase.

The Klenow fragment of Escherichia coli DNA polymerase I has also been shown to efficiently incorporate 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates, including the uridine (B1682114) analogue. nih.govgoogle.com These analogues can partially or completely replace their natural counterparts in polymerization reactions. nih.gov Furthermore, Vent (exo-) DNA polymerase is capable of incorporating various modified dUTPs, including those with functional groups conjugated to a 5-aminomethyl-dUTP precursor. mdpi.com This polymerase can efficiently handle multiple sequential incorporation events of these modified nucleotides. mdpi.com

The ability of different DNA polymerases to utilize modified triphosphates like 5-amino-dUTP is crucial for applications such as DNA labeling and the generation of modified DNA for structural and functional studies. nih.govnih.gov The choice of polymerase can significantly impact the yield and integrity of the resulting modified DNA. tandfonline.com For instance, while Taq polymerase is effective, other polymerases like Vent exo- may show superior performance with certain modified analogues. tandfonline.com

Table 1: DNA Polymerase Utilization of 5-Amino-2'-deoxyuridine Triphosphate and its Analogues

| DNA Polymerase | Analogue | Incorporation Performance | Reference(s) |

| Taq DNA polymerase | 5-Amino-dUTP | Substrate, incorporated more readily than 5-hydroxy-dUTP. | nih.govnih.gov |

| Klenow fragment (E. coli DNA polymerase I) | 5'-Amino-2',5'-dideoxy-5'-N-triphosphate (uridine analogue) | Readily incorporated, can replace the natural counterpart. | nih.govgoogle.com |

| Vent (exo-) DNA polymerase | 5-aminomethyl-dUTP derivatives | Efficiently incorporates various modified dUTPs. | mdpi.com |

| Sequenase v. 2.0 DNA polymerase | 5-(parahydroxybenzamidomethyl)-dUTP | Mediocre substrate. | mdpi.com |

Interaction with DNA Glycosylases and Repair Enzymes

Once incorporated into the DNA duplex, modified nucleosides can be recognized by the cell's DNA repair machinery. The primary pathway for the removal of modified bases is base excision repair (BER), which is initiated by DNA glycosylases. nih.govresearchgate.netasm.org

While direct studies on the repair of 5-Amino-2'-deoxyuridine are limited, the enzymatic processing of the structurally similar analogue, 5-hydroxy-2'-deoxyuridine (B1206715) (5-OH-dU), has been well-characterized. 5-OH-dU is a known substrate for several DNA glycosylases. E. coli endonuclease III and formamidopyrimidine DNA N-glycosylase (FPG) both recognize and remove 5-OH-dU. researchgate.netuab.edunih.govnih.gov Endonuclease III acts via a N-glycosylase/β-elimination reaction, while FPG follows a N-glycosylase/β,δ-elimination mechanism. researchgate.net

Furthermore, uracil (B121893) DNA N-glycosylase (UNG) efficiently removes 5-OH-dU from DNA, acting as a monofunctional glycosylase that cleaves the N-glycosidic bond to leave an abasic site. researchgate.netuab.edunih.govnih.gov UNG, however, does not exhibit activity on 5-hydroxy-2'-deoxycytidine (B120496). researchgate.netnih.gov The repair of 5-hydroxy-2'-deoxycytidine is handled by DNA glycosylases that require the lesion to be flipped out of the DNA helix to enter the enzyme's active site. nih.gov

Given the structural similarities between the 5-amino and 5-hydroxy modifications on the uracil base, it is plausible that 5-Amino-2'-deoxyuridine, once incorporated into DNA, would also be a target for these DNA repair enzymes. The presence of a modification at the C5 position of uracil is a common recognition motif for various glycosylases that handle oxidative DNA damage. asm.orguab.edunih.gov

Table 2: Substrate Specificity of DNA Glycosylases for Uracil Analogues

| Enzyme | Substrate(s) | Mechanism of Action | Reference(s) |

| Endonuclease III (E. coli) | 5-hydroxy-2'-deoxyuridine, 5-hydroxy-2'-deoxycytidine | N-glycosylase/β-elimination | researchgate.netuab.edunih.govnih.gov |

| Formamidopyrimidine DNA N-glycosylase (FPG) | 5-hydroxy-2'-deoxyuridine, 5-hydroxy-2'-deoxycytidine, 8-oxoguanine | N-glycosylase/β,δ-elimination | researchgate.netneb.com |

| Uracil DNA N-glycosylase (UNG) | 5-hydroxy-2'-deoxyuridine, Uracil | N-glycosylase (monofunctional) | researchgate.netuab.edunih.govnih.govuniprot.org |

Effects on Endonuclease Stability and RNase H Activity

The incorporation of modified nucleosides can alter the structural properties of DNA, including its stability against nuclease degradation and its interaction with other enzymes like RNase H.

A study on oligodeoxynucleotides (ODNs) containing 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine, a derivative with an extended amino linker at the 5-position, provides insights into these effects. oup.comnih.govnih.gov The presence of this modified uridine analogue was found to significantly increase the stability of the ODNs against degradation by nuclease S1, an endonuclease. oup.comnih.govnih.gov The stability of the ODNs towards nucleolytic hydrolysis increased with a greater number of modified residues. For example, an ODN with eight modified nucleosides had a half-life that was seven times longer than the corresponding unmodified ODN. oup.com This suggests that the modification sterically hinders the binding or catalytic activity of the endonuclease.

The same study also investigated the effect of this modification on the activity of E. coli RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid duplex. The results showed that the cleavage of the RNA strand by RNase H was kinetically affected by the introduction of the 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine residues into the DNA strand. oup.comnih.govnih.gov While the modified duplexes were still substrates for RNase H, the rate of cleavage was influenced by the presence and positioning of the modified bases. oup.comnih.gov This effect may be due to electrostatic interactions between the amino groups on the linker and the phosphate (B84403) backbone of the duplex, potentially altering the conformation recognized by RNase H. oup.com

These findings indicate that the incorporation of 5-Amino-2'-deoxyuridine derivatives can enhance the resistance of DNA to certain endonucleases and modulate the activity of other enzymes like RNase H, which has important implications for the design of antisense oligonucleotides and other therapeutic nucleic acids. oup.comnih.govnih.gov

Nucleic Acid Incorporation and Functional Implications

Tracking DNA Synthesis and Cell Proliferation using 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and Analogs

5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine (B127349) analog that is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle. pnas.orgwikipedia.org This incorporation provides a robust method for labeling and subsequently detecting cells that are actively dividing. nih.gov The key feature of EdU is the presence of a terminal alkyne group, which allows for highly specific and efficient detection through a chemical reaction known as "click chemistry". pnas.orgnih.gov This technique has become a cornerstone for studying cell proliferation in various biological contexts, including cancer biology and stem cell research. nih.gov

The detection of EdU incorporated into DNA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". pnas.orgbaseclick.eu In this reaction, the terminal alkyne group of EdU reacts with a fluorescently labeled azide (B81097) to form a stable triazole ring. baseclick.euthermofisher.com This covalent linkage allows for the visualization of the newly synthesized DNA using fluorescence microscopy or flow cytometry. baseclick.eu The small size of the fluorescent azide probes allows for excellent penetration into cells and tissues, enabling the labeling of entire tissue preparations. pnas.org The efficiency and specificity of the click reaction provide a high degree of sensitivity, making it possible to detect even low levels of DNA synthesis. pnas.org

The general workflow for EdU-based DNA labeling involves the following steps:

Incorporation: Cells or tissues are incubated with EdU, which is taken up by actively dividing cells and incorporated into their DNA. baseclick.eu

Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow the detection reagents to enter. baseclick.eu

Click Reaction: A reaction cocktail containing a fluorescent azide, a copper(I) catalyst, and a reducing agent is added to the cells. lumiprobe.com

Detection: The fluorescently labeled DNA is then visualized using appropriate imaging techniques. baseclick.eu

Prior to the development of EdU and click chemistry, the primary methods for labeling newly synthesized DNA were the incorporation of [3H]thymidine and 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.gov While these methods have been instrumental in advancing our understanding of cell proliferation, they have several limitations that are overcome by the EdU-based approach.

[3H]thymidine, a radioactive analog of thymidine, is detected by autoradiography, a process that is time-consuming and requires specialized handling and disposal of radioactive materials. sigmaaldrich.comnih.gov BrdU, another thymidine analog, is detected using specific antibodies. sigmaaldrich.com However, the detection of BrdU requires harsh DNA denaturation steps, typically using acid or heat, to expose the incorporated BrdU to the antibody. thermofisher.comsigmaaldrich.com These denaturation conditions can damage the cellular architecture and may not be compatible with the simultaneous detection of other cellular markers. nih.govsigmaaldrich.com

In contrast, the click chemistry-based detection of EdU is a much milder and faster process. pnas.org It does not require DNA denaturation, thus preserving the structural integrity of the cell and allowing for multiplexing with other fluorescent probes, such as those used for immunocytochemistry. nih.govthermofisher.com

Table 1: Comparison of DNA Labeling Reagents

| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) | [3H]thymidine |

|---|---|---|---|

| Detection Method | Click Chemistry (fluorescent azide) pnas.org | Antibody-based (anti-BrdU) sigmaaldrich.com | Autoradiography nih.gov |

| DNA Denaturation Required | No thermofisher.com | Yes sigmaaldrich.com | No |

| Procedure Time | Fast (minutes to hours) pnas.org | Slow (hours to days) lumiprobe.com | Very Slow (days to weeks) sigmaaldrich.com |

| Sensitivity | High pnas.org | Moderate | High |

| Multiplexing Compatibility | Excellent thermofisher.com | Limited nih.gov | Very Limited |

| Safety | Non-radioactive | Non-radioactive | Radioactive sigmaaldrich.com |

Studies have shown that EdU and BrdU labeling can yield comparable results in terms of the number of detected proliferating cells. researchgate.net However, the ease of use, speed, and compatibility with other staining techniques make EdU a superior choice for many applications. lumiprobe.com

DNA-Borne Analog Reactions and Chemical Footprinting Applications

The incorporation of nucleotide analogs with reactive chemical groups into DNA allows for the probing of DNA structure and its interactions with proteins. These "DNA-borne" reactions can provide high-resolution information about the accessibility of specific DNA regions.

Potassium permanganate (KMnO4) is a chemical probe that selectively reacts with and oxidizes single-stranded or distorted DNA regions, particularly thymine (B56734) residues. bio-protocol.orgspringernature.com This property makes it a valuable tool for footprinting applications, where the binding of a protein to DNA can either protect the DNA from permanganate modification or induce structural changes that make it more susceptible. nih.gov The sites of modification can then be identified by subsequent cleavage of the DNA backbone at the modified bases. bio-protocol.org 5-Amino-2'-deoxyuridine (B1199347) has been shown to undergo selective chemical reaction with permanganate when incorporated into DNA. figshare.com

Chemical footprinting with reagents like potassium permanganate can provide detailed, nucleotide-level information about protein-DNA interactions. nih.gov By comparing the permanganate modification pattern of DNA in the presence and absence of a binding protein, researchers can identify the specific nucleotides that are in close contact with the protein or are located in regions of DNA that are distorted upon protein binding. researchgate.netdocumentsdelivered.com This high-resolution mapping is crucial for understanding the molecular mechanisms of gene regulation and other processes involving protein-DNA recognition. nih.govnih.gov The use of nucleotide analogs can further enhance the resolution and specificity of these footprinting experiments.

Genomic Integration and Cleavage Procedures for Sequence Analysis

The incorporation of chemically modified nucleotides into DNA during amplification processes like PCR, followed by specific chemical cleavage, provides a basis for various genotyping and sequencing applications. nih.gov These methods rely on the ability of DNA polymerases to accept the modified nucleotides as substrates and the subsequent selective cleavage of the DNA backbone at the sites of incorporation.

This approach involves synthesizing DNA with a modified nucleotide, such as 5-hydroxy-dUTP, which can be incorporated in place of a natural nucleotide. nih.gov The resulting amplicon is then treated with a chemical agent, like an oxidant followed by a base, which specifically cleaves the DNA at the modified positions. nih.gov The lengths of the resulting fragments, which can be analyzed by methods like gel electrophoresis or mass spectrometry, reveal the sequence information at the sites of the modified bases. nih.gov This strategy offers a powerful alternative to traditional sequencing methods, with potential advantages in speed and simplicity for specific applications like genotyping. nih.gov

Advanced Applications As Molecular Probes and Research Tools

Development of DNA-Modifying Agents and Building Blocks

5-Amino-2'-deoxyuridine (B1199347) serves as a crucial precursor for the development of sophisticated DNA-modifying agents and as a fundamental building block in the synthesis of functionally enhanced oligonucleotides. The primary amino group at the C5 position of the uracil (B121893) base provides a reactive handle for the attachment of various functional moieties without significantly disrupting the Watson-Crick base pairing.

The synthesis of 5-Amino-2'-deoxyuridine 5'-triphosphate (5-AdUTP) allows for its enzymatic incorporation into DNA strands by various DNA polymerases. nih.gov This incorporation introduces a site-specific primary amine into the DNA, which can then be used for post-synthetic modifications. This two-step labeling strategy, where the modified nucleotide is first incorporated and then conjugated to a reporter molecule, is often more efficient and versatile than directly using a bulky, pre-labeled nucleotide.

The versatility of 5-Amino-2'-deoxyuridine as a building block is further exemplified in solid-phase oligonucleotide synthesis. The corresponding phosphoramidite (B1245037) derivative of 5-Amino-2'-deoxyuridine can be readily prepared and used in automated DNA synthesizers. This enables the site-specific introduction of the amino-modified base at any desired position within a synthetic oligonucleotide. These amino-modified oligonucleotides can be subsequently labeled with a wide array of molecules, including fluorophores, biotin (B1667282), cross-linking agents, and other reporter groups.

Below is a table summarizing the key features and applications of 5-Amino-2'-deoxyuridine as a DNA-modifying agent and building block.

| Feature | Application | Significance |

| Primary Amino Group | Post-synthetic labeling of DNA and oligonucleotides with fluorophores, biotin, etc. | Enables the creation of customized probes for various detection and imaging applications. |

| Enzymatic Incorporation | Site-specific introduction of reactive groups into DNA by polymerases. | Allows for the precise placement of modifications within a DNA sequence for functional studies. |

| Phosphoramidite Chemistry | Automated synthesis of amino-modified oligonucleotides. | Facilitates the routine production of custom DNA strands with desired modifications. |

| Versatile Precursor | Synthesis of a wide range of functionalized nucleosides and nucleotides. | Expands the toolbox of molecular biologists for creating novel nucleic acid-based tools. |

Probing Protein-Nucleic Acid Interactions

Understanding the intricate interactions between proteins and nucleic acids is fundamental to deciphering many cellular processes. 5-Amino-2'-deoxyuridine has proven to be a powerful tool in this area, particularly in the high-resolution footprinting of protein-DNA complexes. nih.gov

DNA footprinting is a technique used to identify the binding sites of proteins on a DNA molecule. In one approach, 5-Amino-2'-deoxyuridine 5'-triphosphate is incorporated into a DNA probe in place of deoxythymidine triphosphate (dTTP) using a DNA polymerase such as Taq polymerase. nih.gov The resulting DNA, now containing 5-amino-dU at thymidine (B127349) positions, can be subjected to selective chemical reactions. For instance, the amino group of the incorporated 5-amino-dU can undergo a selective chemical reaction with permanganate. nih.gov When a protein is bound to the DNA, it can protect the 5-amino-dU residues within its binding site from this chemical modification. Subsequent analysis of the modification pattern reveals the "footprint" of the protein on the DNA, thereby delineating its binding site with high precision.

Comparative studies have shown that while the performance of 5-amino-dU in interference footprints is similar to that of another analogue, 5-hydroxy-dU, the former is incorporated more readily into DNA during enzymatic polymerization, making it a more efficient probe. nih.gov

The table below illustrates the advantages of using 5-Amino-2'-deoxyuridine in probing protein-nucleic acid interactions.

| Technique | Role of 5-Amino-2'-deoxyuridine | Advantage |

| Chemical Footprinting | Serves as a site for selective chemical modification (e.g., with permanganate). | Provides high-resolution mapping of protein binding sites on DNA. |

| Interference Footprinting | Acts as an interference probe to identify bases crucial for protein binding. | More readily incorporated by DNA polymerases compared to similar analogs like 5-hydroxy-dU. nih.gov |

Investigating DNA Damage and Repair Mechanisms

The integrity of the genome is constantly threatened by various damaging agents, and cells have evolved sophisticated DNA repair mechanisms to counteract this damage. Modified nucleosides like 5-Amino-2'-deoxyuridine are instrumental in studying these repair pathways.

Oligonucleotides containing 5-Amino-2'-deoxyuridine can be synthesized and used as substrates to investigate the activity of DNA repair enzymes. For instance, the presence of this modified base can influence the efficiency of enzymes involved in the base excision repair (BER) pathway. Uracil DNA glycosylase (UDG), a key enzyme in BER, recognizes and removes uracil from DNA. By incorporating 5-Amino-2'-deoxyuridine into a DNA duplex, researchers can assess how this modification affects the binding and catalytic activity of UDG and other DNA glycosylases.

Furthermore, some studies have explored the use of modified nucleotides whose triphosphate forms are substrates for DNA polymerases and, once incorporated, can inhibit DNA repair enzymes. While direct inhibitory data for 5-Amino-2'-deoxyuridine on specific DNA glycosylases is not extensively documented in readily available literature, the principle has been established with other modified uridines. For example, oligonucleotides containing certain modified uridines have been shown to be potent competitive inhibitors of UDG. This suggests that DNA containing 5-Amino-2'-deoxyuridine could potentially modulate the activity of various DNA repair enzymes, making it a useful tool for dissecting the intricacies of these pathways.

The following table summarizes the applications of 5-Amino-2'-deoxyuridine in DNA damage and repair studies.

| Research Area | Application of 5-Amino-2'-deoxyuridine | Potential Insights |

| Base Excision Repair (BER) | As a component of synthetic DNA substrates for repair enzymes. | Understanding the substrate specificity and mechanism of DNA glycosylases and AP endonucleases. |

| Enzyme Inhibition Studies | As a potential competitive inhibitor of DNA repair enzymes when incorporated into DNA. | Identifying novel inhibitors of DNA repair pathways, which can have therapeutic applications. |

| DNA Damage Recognition | Mimicking certain types of DNA damage to study recognition by repair proteins. | Elucidating the initial steps of DNA repair and the factors that trigger these pathways. |

Use in Oligonucleotide and Nucleic Acid Analog Synthesis

The chemical synthesis of oligonucleotides with defined sequences is a cornerstone of modern molecular biology. 5-Amino-2'-deoxyuridine is a valuable component in the synthesis of modified oligonucleotides and nucleic acid analogs, expanding the chemical diversity and functionality of these molecules.

The standard method for oligonucleotide synthesis is the phosphoramidite method, which is performed on an automated solid-phase synthesizer. A key requirement for this process is the availability of protected nucleoside phosphoramidite building blocks. The phosphoramidite of 5-Amino-2'-deoxyuridine, with appropriate protection on the exocyclic amino group, can be synthesized and used in standard automated DNA synthesis protocols. This allows for the routine and efficient incorporation of this modified base at any desired position in an oligonucleotide sequence.

The incorporation of 5-Amino-2'-deoxyuridine into oligonucleotides imparts them with unique properties. The primary amino group can be used for post-synthetic conjugation with a variety of molecules, as mentioned earlier. Furthermore, the presence of the 5-amino group can influence the stability of the DNA duplex. While extensive thermodynamic data for 5-Amino-2'-deoxyuridine-containing duplexes is not widely available, studies on other 5-substituted deoxyuridines provide insights into how modifications at this position can affect duplex stability. The effect is often dependent on the nature and size of the substituent.

The enzymatic synthesis of nucleic acid analogs is another area where 5-Amino-2'-deoxyuridine plays a role. Its triphosphate form, 5-AdUTP, can be used as a substrate by various DNA polymerases, enabling the enzymatic synthesis of DNA strands containing this modification. This is particularly useful for generating long stretches of modified DNA that may be difficult to produce by chemical synthesis.

The table below highlights the role of 5-Amino-2'-deoxyuridine in the synthesis of oligonucleotides and nucleic acid analogs.

| Synthesis Method | Role of 5-Amino-2'-deoxyuridine | Outcome |

| Solid-Phase Phosphoramidite Synthesis | As a phosphoramidite building block. | Site-specific incorporation into synthetic oligonucleotides. |

| Enzymatic Synthesis (e.g., PCR) | As the triphosphate (5-AdUTP) substrate for DNA polymerases. | Generation of long DNA molecules containing the modification. |

| Post-Synthetic Modification | Provides a reactive amino group for conjugation. | Creation of labeled or functionalized oligonucleotides for diverse applications. |

Applications in Studying Microbial Dynamics

The study of microbial communities and their dynamics is a rapidly growing field with significant implications for human health and the environment. Thymidine analogs that can be incorporated into the DNA of replicating cells are powerful tools for identifying and characterizing active members of a microbial population.

While 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are the most commonly used thymidine analogs for this purpose, the principles underlying their application can be extended to other analogs like 5-Amino-2'-deoxyuridine. The core idea is that actively dividing microbes will incorporate the analog into their newly synthesized DNA. This labeled DNA can then be detected, allowing for the identification and isolation of the replicating fraction of the microbial community.

For example, a microbial community could be incubated with 5-Amino-2'-deoxyuridine. The amino-labeled DNA from the active microbes could then be targeted for enrichment or detection. The primary amino group could be reacted with a fluorescent dye or a biotin molecule, enabling the visualization or capture of the labeled cells or their DNA. This approach could be particularly useful for identifying slow-growing or difficult-to-culture microorganisms within complex environmental samples.

Although the application of 5-Amino-2'-deoxyuridine specifically for studying microbial dynamics is not as established as that of EdU or BrdU, its properties as an enzymatically incorporable nucleoside with a reactive handle make it a promising candidate for the development of new probes for microbial ecology research.

The potential applications of 5-Amino-2'-deoxyuridine in microbial dynamics are summarized in the table below.

| Application | Method | Potential Information Gained |

| Identifying Active Microbes | Metabolic labeling of replicating bacteria with 5-Amino-2'-deoxyuridine followed by detection. | Which members of a microbial community are actively growing and dividing. |

| Sorting of Active Cells | Labeling with a fluorescent tag via the amino group for fluorescence-activated cell sorting (FACS). | Isolation of active microbial populations for further genomic or transcriptomic analysis. |

| In Situ Hybridization | Use in fluorescent in situ hybridization (FISH) probes to enhance signal or functionality. | Visualization and identification of specific microbial taxa within their natural environment. |

Theoretical and Computational Investigations of 5 Amino 2 Deoxyuridine

Molecular Modeling and Docking Studies of Enzyme-Analog Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. scispace.comresearchgate.net These methods are instrumental in understanding how 5-Amino-2'-deoxyuridine (B1199347) and its derivatives interact with their biological targets at an atomic level. scispace.com

Docking studies typically involve generating a three-dimensional structure of the ligand and the target enzyme, followed by a systematic search for the most favorable binding poses. scispace.com For instance, 5-amino-2'-deoxyuridine 5'-triphosphate has been identified as a substrate for Taq DNA polymerase, indicating a productive interaction within the enzyme's active site. nih.gov Computational models can elucidate the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the enzyme-analog complex. These simulations can also predict how modifications to the 5-amino group or other parts of the nucleoside might alter its binding affinity and specificity. oncodesign-services.com

Table 1: Key Interaction Data from Molecular Modeling Studies

| Enzyme/Protein Target | Ligand | Key Interactions Observed/Predicted | Computational Method |

| Taq DNA Polymerase | 5-Amino-2'-deoxyuridine 5'-triphosphate | Substrate binding and incorporation into DNA. nih.gov | Enzymatic Assay nih.gov |

| Thrombin | 5-furyl-2'-deoxyuridine (in DNA aptamer) | Stabilizing contacts at the aptamer-protein interface. mdpi.com | X-ray Crystallography, MD Simulations mdpi.com |

| Ada protein | 5-Amino-2'-deoxyuridine (in DNA) | Interference with protein-DNA complex formation. nih.gov | Footprinting Assay nih.gov |

Quantum Chemical Analysis of Reactivity and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules like 5-Amino-2'-deoxyuridine. mdpi.comrasayanjournal.co.in These calculations can determine various electronic properties that are crucial for predicting chemical behavior.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rasayanjournal.co.in The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. rasayanjournal.co.in

For halogenated derivatives of deoxyuridine, such as 5-iodo-2'-deoxyuridine, quantum chemical calculations have been used to analyze the strength of the carbon-halogen bond and its susceptibility to cleavage upon electron attachment. acs.orgtandfonline.com These studies are critical for understanding the radiosensitizing potential of such compounds, where low-energy electrons can induce bond dissociation, leading to the formation of reactive radicals. acs.org Similar computational approaches can be applied to 5-Amino-2'-deoxyuridine to understand its redox properties and potential for participating in electron transfer reactions.

The electronic properties calculated through quantum chemistry can be correlated with experimental observations. For example, the calculated reaction pathways for tautomeric and conformational transitions can be validated against experimental data, providing a detailed picture of the molecule's dynamic behavior at the quantum level. librarynmu.com

Table 2: Calculated Electronic Properties of Deoxyuridine Analogs

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 5-Iodo-2'-deoxyuridine | DFT | Data not available | Data not available | Data not available |

| 5-Bromo-2'-deoxyuridine (B1667946) | Semi-empirical (MOPAC) | Data not available | Data not available | Data not available |

| 5-Amino-2'-deoxyuridine | DFT/ab initio | Data not available | Data not available | Data not available |

Note: Specific calculated values for 5-Amino-2'-deoxyuridine require dedicated quantum chemical studies that may not be publicly available in generalized databases. The table structure is provided as a template for such data.

Structure-Activity Relationship (SAR) Studies based on Computational Predictions

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. oncodesign-services.comnih.gov Computational methods play a vital role in modern SAR analysis by enabling the prediction of activity for novel compounds and guiding the synthesis of more potent and selective molecules. oncodesign-services.comresearchgate.net

For nucleoside analogs like 5-Amino-2'-deoxyuridine, computational SAR can be used to explore how different substituents at the 5-position of the uracil (B121893) ring affect its interaction with target enzymes. oncodesign-services.com By building computational models, researchers can systematically evaluate a wide range of chemical modifications without the need for extensive and time-consuming synthesis and testing. nih.govuni-bonn.de These models can identify key structural features that enhance or diminish biological activity. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) models are a specific type of SAR study that uses statistical methods to correlate physicochemical properties of molecules with their biological activities. researchgate.net For example, a QSAR model could be developed to predict the inhibitory activity of a series of 5-substituted deoxyuridine analogs against a particular enzyme. The model would use calculated descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters to predict activity. researchgate.net

The insights gained from these computational SAR studies are invaluable for lead optimization in drug discovery. oncodesign-services.com They help to prioritize which new analogs to synthesize, thereby accelerating the development of compounds with improved therapeutic potential. oncodesign-services.com

Mechanisms of Acquired Resistance to Nucleoside Analogs in Cellular Models

Phenotypic Resistance in Cell Lines and Experimental ModelsThere are no documented cell lines or experimental models that have been specifically developed or characterized for phenotypic resistance to 5-Amino-2'-deoxyuridine (B1199347) hcl.

Due to the strict instruction to focus solely on 5-Amino-2'-deoxyuridine hcl, and the absence of relevant research data, generating a thorough and informative article that adheres to the provided structure is not feasible without resorting to speculation or including information on other compounds, which would violate the user's explicit instructions.

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation 5-Amino-2'-deoxyuridine (B1199347) Analogs

The synthesis of novel analogs of 5-Amino-2'-deoxyuridine is a critical step in developing compounds with enhanced efficacy and specificity. Researchers are exploring various synthetic routes to modify the core structure. A notable approach involves the reduction of 5'-azido-2',5'-dideoxy intermediates using the Staudinger reaction to produce 5'-amino-2',5'-dideoxy analogs of various nucleosides, including uridine (B1682114). nih.gov Another strategy focuses on creating more complex structures, such as the synthesis of 5-(2-amino-2-deoxy-beta-D-glucopyranosyloxymethyl)-2'-deoxyuridine from uridine in a 12-step process. nih.gov

Furthermore, multistep synthetic pathways are being developed to introduce different functional groups. For instance, a synthetic route to prepare 5-phenyl-2'-deoxycytidine analogues begins with the silyl (B83357) protection of the hydroxyl groups of 5-iodo-2'-deoxyuridine, followed by the introduction of a phenyl group at the C5 position via a Suzuki-Miyaura cross-coupling reaction to yield 5-phenyl-2'-deoxyuridine. cuny.edu This intermediate can then be further modified. cuny.edu These synthetic endeavors aim to create a diverse library of analogs for biological evaluation.

Table 1: Synthetic Strategies for 5-Amino-2'-deoxyuridine Analogs

| Analog Type | Key Synthetic Step | Starting Material | Reference |

|---|---|---|---|

| 5'-amino-2',5'-dideoxy analogs | Reduction of 5'-azido-2',5'-dideoxy intermediates (Staudinger reaction) | Naturally occurring nucleosides | nih.gov |

| 5-(2-amino-2-deoxy-beta-D-glucopyranosyloxymethyl)-2'-deoxyuridine | 12-step synthesis | Uridine | nih.gov |

| 5-phenyl-2'-deoxycytidine analogues | Suzuki-Miyaura cross-coupling reaction | 5-iodo-2'-deoxyuridine | cuny.edu |

Exploration of Novel Biological Targets and Pathways

While the initial interest in 5-Amino-2'-deoxyuridine and its analogs has been in their role as thymidine (B127349) analogues, research is expanding to identify new biological targets. 5-Amino-2'-deoxyuridine 5'-triphosphate has been successfully used as a substrate for Taq DNA polymerase, enabling its use in high-resolution footprinting of protein-DNA complexes. nih.gov This application suggests a role in studying the interactions between DNA and DNA-binding proteins. nih.gov

In another area, the analog 5-carboranyl-2'-deoxyuridine has been investigated for its potential in boron neutron capture therapy. nih.gov Studies have shown that it is phosphorylated intracellularly to its 5'-monophosphate form, although it is not significantly incorporated into DNA. nih.gov This highlights a metabolic pathway that could be exploited for therapeutic purposes. nih.gov Furthermore, some iodinated thymidine analogs have been shown to possess immunosuppressive properties, indicating that the immune system could be a key target for certain derivatives. nih.gov

Advancements in High-Throughput Screening and Assay Development

High-throughput screening (HTS) is a powerful tool for discovering new biological activities of 5-Amino-2'-deoxyuridine analogs. HTS facilities are equipped with automated systems capable of screening large chemical libraries in various formats, including 384- and 1536-well plates. sbpdiscovery.org A variety of detection technologies such as absorbance, fluorescence, luminescence, and fluorescence polarization are available to measure the activity of compounds in biochemical and cell-based assays. sbpdiscovery.orgenamine.net

For 5-Amino-2'-deoxyuridine analogs, HTS could be employed to screen for inhibitors or modulators of specific enzymes or cellular pathways. For example, competitive binding assays, where the ability of a test compound to displace a known fluorescently labeled ligand is measured, could be adapted to screen for analogs that bind to a target of interest. drugtargetreview.com The development of such assays would accelerate the identification of lead compounds for further development.

Integration with Advanced Imaging and -Omics Technologies

The integration of advanced imaging and 'omics' technologies offers a comprehensive approach to understanding the biological effects of 5-Amino-2'-deoxyuridine and its analogs. 'Omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a compound. nih.govmdpi.com These technologies can help in identifying the mechanism of action and potential off-target effects of 5-Amino-2'-deoxyuridine derivatives. nih.gov

In the realm of advanced imaging, analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are used for in vivo labeling and tracking of proliferating cells. arvojournals.org This technique, based on the "click" reaction between the ethynyl (B1212043) group of EdU and a fluorescent azide (B81097), allows for sensitive and reproducible detection of DNA synthesis. nih.gov Such imaging studies can provide valuable information on the biodistribution and cellular uptake of these analogs in living organisms. arvojournals.orgnih.gov

Table 2: Application of Advanced Technologies in 5-Amino-2'-deoxyuridine Research

| Technology | Application | Potential Insights |

|---|---|---|

| Omics (Genomics, Transcriptomics, Proteomics, Metabolomics) | Elucidating molecular mechanisms and identifying biomarkers. nih.gov | Understanding of systemic biological effects and pathways affected by the compound. nih.gov |

| Advanced Imaging (e.g., using EdU) | In vivo labeling and tracking of proliferating cells. arvojournals.org | Information on cell division, DNA repair, and localization of progenitor cells. arvojournals.org |

Further in vivo Studies in Animal Models

In vivo studies in animal models are essential for evaluating the therapeutic potential and understanding the physiological effects of 5-Amino-2'-deoxyuridine analogs. For instance, the analog 5-ethynyl-2'-deoxyuridine has been used in rabbits to label and track proliferating corneal endothelial cells, which could aid in the development of cell therapies for corneal endothelial dysfunction. arvojournals.org Another study in mice demonstrated that EdU can be used to study cell proliferation in the adult central nervous system, with the number of labeled cells being comparable to the established method using 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.gov These studies provide a framework for future in vivo experiments to assess the efficacy and biodistribution of newly synthesized 5-Amino-2'-deoxyuridine analogs in various disease models.

Comparative Immunological Impact of Analogs

The immunological effects of 5-Amino-2'-deoxyuridine analogs are an important area of investigation. A comparative analysis of the immunosuppressive properties of two iodinated thymidine analogs, 5-iodo-2'-deoxyuridine (IdUrd) and 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), revealed different levels of activity. While IdUrd was found to be a moderate to strong immunosuppressive agent, AIdUrd was shown to be very mild. nih.gov Specifically, both drugs demonstrated dose-related immunosuppression on spleen cell-mediated immunity against L1210 leukemia cells. nih.gov Such comparative studies are crucial for selecting analogs with the desired immunological profile for specific therapeutic applications, whether it be for immunosuppression in autoimmune diseases or for avoiding unwanted immune responses in other contexts.

Q & A

Q. How can researchers optimize the synthesis of 5-amino-2'-deoxyuridine and its HCl salt?

Methodological Answer: Synthesis optimization involves catalytic hydrogenation (e.g., using Pd/C under H₂ in methanol) to reduce nitro or halogenated precursors to the amino form, followed by acidification to form the HCl salt . Key parameters include reaction time (6–24 hours), temperature (25–50°C), and purification via silica gel chromatography (eluent: 5–10% methanol in dichloromethane). Post-synthesis, confirm protonation states via titration or mass spectrometry.

Q. What analytical techniques are critical for characterizing 5-amino-2'-deoxyuridine HCl purity and structure?

Methodological Answer: Use a combination of:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% typically required for biological studies).

- ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm the amino group’s presence (δ 6.8–7.2 ppm for aromatic protons) and sugar moiety integrity.

- Mass spectrometry (ESI-MS) to verify molecular weight (243.21 g/mol for free base; 279.67 g/mol for HCl salt) .

Advanced Research Questions

Q. How can this compound be functionalized for use in fluorescent DNA probes?

Methodological Answer: The amino group enables conjugation with fluorophores (e.g., GFP chromophores) via Schiff base formation or carbodiimide coupling. For example:

- React with aldehyde-containing dyes (e.g., 4-formylphenoxy derivatives) in pyridine at 60°C for 12 hours.

- Purify via silica chromatography and validate conjugation efficiency using UV-Vis absorption shifts (e.g., λmax ~450 nm for GFP derivatives) .

Q. What methodological considerations apply when comparing this compound to halogenated analogs (e.g., BrdU, EdU) in DNA incorporation studies?

Methodological Answer:

- Proliferation assays : Use EdU (5-ethynyl-2’-deoxyuridine) as a positive control via click chemistry, and validate this compound incorporation via anti-amino-dU antibodies or mass spectrometry .

- Kinetic analysis : Compare uptake rates using radiolabeled (³H/¹⁴C) derivatives or LC-MS quantification of intracellular metabolites.

- Artifact mitigation : Address potential interference of the amino group in PCR or sequencing by pre-treating DNA with bisulfite or enzymatic digestion .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Solubility : Test in buffered solutions (pH 4–7) at 25–37°C. Conflicting data may arise from salt form differences (free base vs. HCl) or residual solvents.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the glycosidic bond is a common degradation pathway; stabilize with lyophilization or storage at -20°C .

Q. What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

- PPE : Use nitrile gloves (tested for chemical permeation resistance) and safety goggles.

- Storage : Keep desiccated at -20°C in amber vials to prevent photodegradation.

- Waste disposal : Neutralize acidic residues with bicarbonate before aqueous disposal, per OSHA HCS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.